molecular formula C20H25N5O3 B2562563 3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 1171366-29-2

3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2562563
CAS No.: 1171366-29-2
M. Wt: 383.452
InChI Key: KNWVGWXAVXQBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and antibacterial research. This molecule features a 1,3,4-oxadiazole core linked to a benzamide moiety, a structural motif recognized for its potential in targeting drug-resistant bacterial pathogens . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its ability to contribute to potent biological activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . Furthermore, the inclusion of a pyrazole subunit, similar to structures found in other antimicrobial agents , enhances the potential of this compound for interaction with critical bacterial targets. One such target is the essential cell division protein FtsZ. Related benzamide compounds have been extensively studied as potent FtsZ inhibitors, which disrupt the formation of the Z-ring and prevent bacterial cytokinesis, leading to arrested cell division and bacterial cell death . Given its structural features, this benzamide-oxadiazole hybrid is a compelling candidate for researchers investigating novel antibacterial agents with new mechanisms of action to combat multidrug-resistant infections. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-pentoxy-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-5-6-12-27-16-9-7-8-15(13-16)18(26)22-20-24-23-19(28-20)17-10-11-21-25(17)14(2)3/h7-11,13-14H,4-6,12H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVGWXAVXQBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the benzamide: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or DCC.

    Introduction of the pentyloxy group: This is typically done via an etherification reaction using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity Source
Target Compound C21H25N5O3 Pentyloxy-benzamide, 1,3,4-oxadiazole-pyrazole Not explicitly stated
N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide C30H35N3O4 Pentyloxy-benzamide, peptide-like backbone Unreported
3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole C21H29N5O2 Piperidine-indazole-oxadiazole 5-HT4 receptor agonist
BJ49621 C14H17N7O2 Dimethylpyrazole carboxamide, oxadiazole-pyrazole Unreported

Research Implications

  • Structure-Activity Relationship (SAR) : The target compound’s pyrazole-oxadiazole core may offer improved metabolic stability over piperidine-containing analogs .
  • Therapeutic Potential: Structural similarities to serotonin receptor agonists suggest possible CNS applications, though experimental validation is needed .
  • Synthetic Feasibility : The pentyloxy chain and oxadiazole-pyrazole motif are synthetically accessible, enabling further derivatization .

Biological Activity

The compound 3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic derivative that incorporates a pentyloxy group, a pyrazole moiety, and an oxadiazole ring. This structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activities associated with this compound, summarizing relevant research findings, including pharmacological effects, mechanisms of action, and therapeutic applications.

Pharmacological Activity

Research indicates that compounds containing pyrazole and oxadiazole rings exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific biological activity of 3-(pentyloxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide has not been extensively documented in the literature; however, insights can be drawn from related compounds.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

Compounds with similar structural features have been evaluated for their anticancer properties. For example, one study indicated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values ranging from 2.97 to 3.60 µM . The mechanisms often involve the inhibition of tubulin polymerization and interference with cell cycle progression.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

Q & A

Q. What are the critical steps and optimization parameters in the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis involves sequential reactions:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
  • Step 2 : Oxadiazole ring synthesis via cyclization of acylhydrazides with cyanogen bromide (BrCN) in anhydrous DMF at 0–5°C .
  • Step 3 : Final amidation using coupling reagents (e.g., EDCI/HOBt) in dichloromethane (DCM) at room temperature for 12–16 hours .
    Optimization : Control temperature during exothermic steps (e.g., oxadiazole formation), use anhydrous solvents to prevent hydrolysis, and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pentyloxy chain (δ 1.2–1.6 ppm for CH2 groups), pyrazole protons (δ 6.5–7.5 ppm), and oxadiazole-linked benzamide carbonyl (δ 165–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the heterocyclic core .
  • HPLC-PDA : Use a C18 column (MeCN:H2O gradient) to assess purity (>95%) and detect by-products (e.g., unreacted intermediates) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates. IC50 values can guide SAR .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer :
  • Orthogonal assays : Compare SPR (binding affinity) with ITC (thermodynamic parameters) to validate target engagement .
  • Control experiments : Rule out assay interference (e.g., compound fluorescence in fluorogenic assays) by repeating with labeled probes or alternative readouts (e.g., luminescence) .

Q. What strategies optimize reaction yields while minimizing by-products in the final amidation step?

  • Methodological Answer :
  • Catalyst screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP or PyBOP) to enhance coupling efficiency .
  • Stepwise addition : Add acyl chloride derivatives slowly to avoid dimerization of the oxadiazole intermediate .
  • Solvent optimization : Replace DCM with THF or DMF to improve solubility of polar intermediates .

Q. How to design SAR studies focusing on the pyrazole and oxadiazole moieties?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with varied substituents (e.g., methyl, halogen, methoxy) on the pyrazole and oxadiazole rings .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of key hydrogen bonds (e.g., benzamide carbonyl with catalytic lysine) .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (target: 2–4), CYP450 inhibition, and bioavailability .

Q. How to address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: MeOH/EtOAc) to confirm stereochemistry and hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.